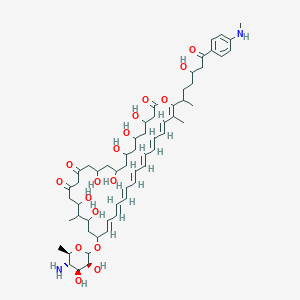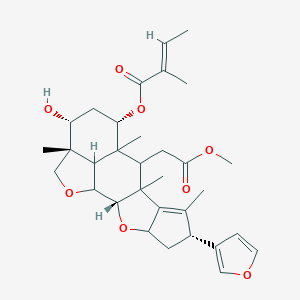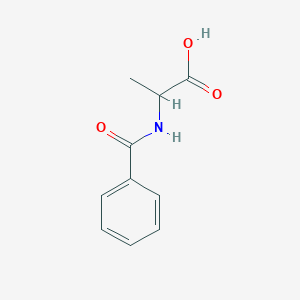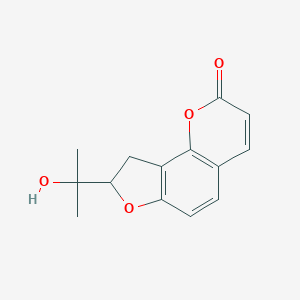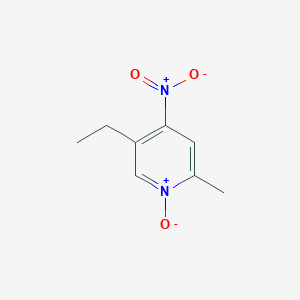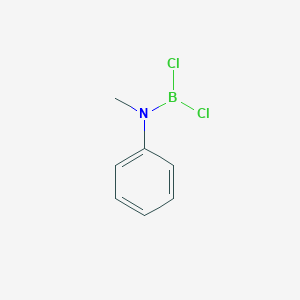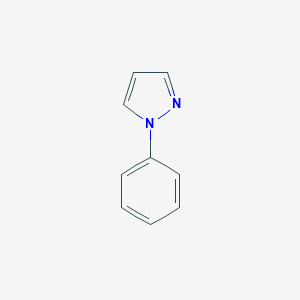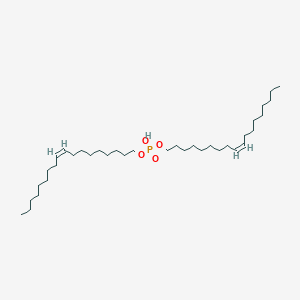
1,2,3,4-テトラヒドロキノリン-4-カルボン酸
概要
説明
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid consists of a quinoline ring that is partially saturated, with a carboxylic acid group attached to the fourth carbon atom.
科学的研究の応用
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.
作用機序
Target of Action
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is a complex molecule with a wide range of potential targets. It’s important to note that tetrahydroquinoline derivatives are abundant in natural products and have notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Mode of Action
It’s known that the compound is involved in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
The compound is synthesized through a cascade reaction, which is valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups . Many new drugs have been designed on the basis of this process .
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It’s important to note that the compound is synthesized through a reaction that can be performed under different conditions, depending on the nature of the substituent in position 2 of the quinoline ring and the degree of substitution .
生化学分析
Biochemical Properties
Tetrahydroquinoline derivatives are known to be involved in various biological activities
Cellular Effects
Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Molecular Mechanism
It is known that the reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali is stereoselective, and the resulting 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids are individual cis isomers
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid can be synthesized through the reduction of quinoline-4-carboxylic acids. One common method involves the use of Raney nickel as a catalyst in an aqueous alkaline medium. This reduction is stereoselective, resulting in the formation of individual cis isomers . Another method involves catalytic hydrogenation using platinum catalysts, or reduction with tin in hydrochloric acid, zinc in formic acid, or a mixture of formic acid and triethylammonium formate .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Raney nickel, platinum catalysts, and formic acid are commonly used.
Substitution: Reagents such as thionyl chloride and phosphorus pentachloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Quinoline-4-carboxylic acid.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the carboxylic acid group.
Quinoline-4-carboxylic acid: The fully aromatic counterpart of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Similar structure with the carboxylic acid group at the sixth position.
Uniqueness
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is unique due to its partially saturated quinoline ring and the presence of a carboxylic acid group at the fourth position. This combination of features allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJKXHUFXRHBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552781 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13337-69-4 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13337-69-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid in microbial metabolism?
A1: 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is a key intermediate in the microbial degradation pathway of quinoline-4-carboxylic acid. [] Certain bacterial species, including Agrobacterium sp. and potentially Microbacterium sp., utilize quinoline-4-carboxylic acid as a sole source of carbon and energy. [] During this process, they break down the parent compound, producing 1,2,3,4-tetrahydroquinoline-4-carboxylic acid as a transient metabolite. [] This highlights the compound's role in microbial catabolism of quinoline derivatives.
Q2: Are there any studies focusing on the synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives?
A2: Yes, research has explored the synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids. [] This suggests ongoing interest in these compounds and their potential applications, although the specific aims and findings of these synthetic studies are not elaborated upon in the provided abstract.
Q3: How does the structure of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid relate to other compounds in the microbial degradation pathway?
A3: The structure of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid provides insights into the enzymatic steps involved in the degradation of quinoline-4-carboxylic acid. For instance, the presence of this compound in Agrobacterium sp. cultures suggests the involvement of an enzyme capable of reducing the pyridine ring of quinoline-4-carboxylic acid. [] Furthermore, the isolation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in both Agrobacterium sp. and Pimelobacter simplex cultures indicates a subsequent oxidation step in the pathway. [] These findings contribute to our understanding of the sequential modifications occurring during microbial quinoline degradation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
